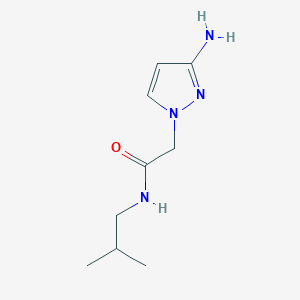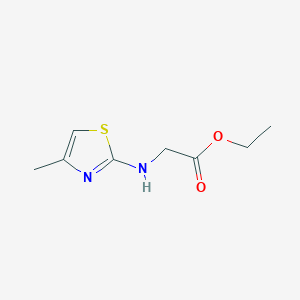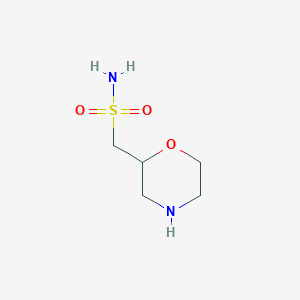
3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol is an organic compound that features a brominated aromatic ring with a methoxy group and a dimethylpropanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to introduce the bromine atom at the 5-position. This is followed by protection of the phenolic hydroxyl group using acetic anhydride. The protected intermediate is then subjected to a Friedel-Crafts alkylation reaction with 2,2-dimethylpropan-1-ol to introduce the side chain. Finally, deprotection of the phenolic group yields the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aromatic ring can be reduced under certain conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-one.
Reduction: 3-(5-Bromo-2-methoxycyclohexyl)-2,2-dimethylpropan-1-ol.
Substitution: 3-(5-Methoxy-2-methoxyphenyl)-2,2-dimethylpropan-1-ol.
Aplicaciones Científicas De Investigación
3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The bromine atom and methoxy group on the aromatic ring can participate in various binding interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Bromo-2-methoxyphenyl)propionic acid
- Tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates
- Tris(5-bromo-2-methoxyphenyl)antimony derivatives
Uniqueness
3-(5-Bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a methoxy group on the aromatic ring, along with a dimethylpropanol side chain, makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C12H17BrO2 |
|---|---|
Peso molecular |
273.17 g/mol |
Nombre IUPAC |
3-(5-bromo-2-methoxyphenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C12H17BrO2/c1-12(2,8-14)7-9-6-10(13)4-5-11(9)15-3/h4-6,14H,7-8H2,1-3H3 |
Clave InChI |
PTHNHSMJPCFXGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=C(C=CC(=C1)Br)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride](/img/structure/B13515794.png)
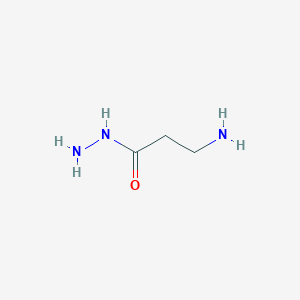


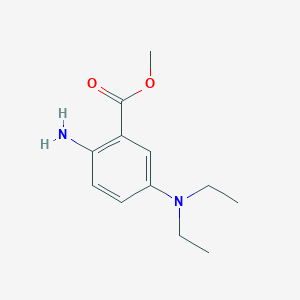
![Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13515829.png)
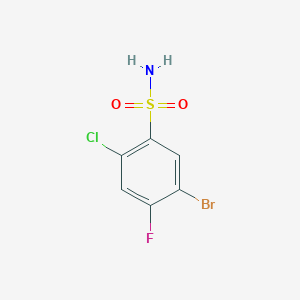
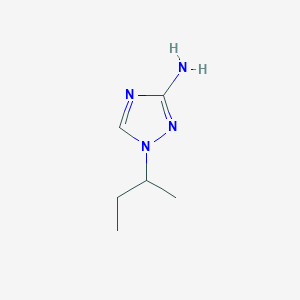
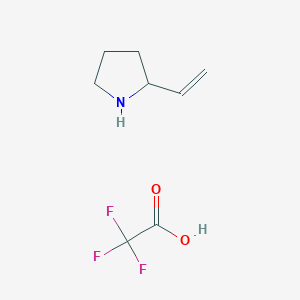
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
